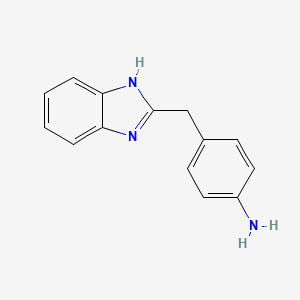

2-Amino-6-chloro-3-phenylpyridine

Übersicht

Beschreibung

2-Amino-6-chloro-3-phenylpyridine is a compound that has been studied for its potential in various chemical and biological applications. It serves as a building block for more complex molecules and has been explored for its cholinergic and neuroprotective properties, particularly in the context of Alzheimer's and neuronal vascular diseases .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions starting from halogenated pyridines. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes . Similarly, 2-amino-6-chloro-3-phenylpyridine can be synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile through various chemical transformations . The overall yields of these reactions can vary, and the structures of the products are typically confirmed using spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined, revealing that the pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . This type of analysis is crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including aminomethylation, which is directed primarily to specific positions on the pyridine ring . The reactivity of these compounds can be further modified by introducing different functional groups, such as ester or amino groups, which can influence the stability and type of complexes they form .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 2-amino-6-chloro-3-phenylpyridine, are influenced by their molecular structure. For instance, the introduction of amino groups can significantly enhance the fluorescence properties of the compound, as observed in 6-amino-2,2':6',2"-terpyridines . The solvent polarity, temperature, and presence of metal ions can also affect the properties of these compounds .

Relevant Case Studies

In the context of medicinal chemistry, 2-amino-6-chloro-3-phenylpyridine derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment . Some derivatives showed modest inhibition in the micromolar range, with selectivity towards either AChE or BuChE. Molecular modeling has been used to gain insights into their binding modes at the catalytic active site and peripheral anionic site of AChE . Additionally, some compounds demonstrated neuroprotective effects in cellular models stressed with mitochondrial toxins .

Wissenschaftliche Forschungsanwendungen

Alzheimer's and Neuronal Vascular Diseases Treatment

2-Amino-6-chloro-3-phenylpyridine derivatives show potential for treating Alzheimer's and neuronal vascular diseases. They act as modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease progression. These compounds demonstrate neuroprotective properties in pharmacological evaluations, indicating their therapeutic potential for diseases involving cholinergic dysfunction and oxidative stress (Samadi et al., 2010).

Chemical Reactivity and Transformation

The chemical reactivity of 2-Amino-6-chloro-3-phenylpyridine derivatives has been extensively studied. For example, reactions of 2,6-dichloro-3-phenylpyridine, a closely related compound, with potassium amide in liquid ammonia have been investigated. These studies provide insights into the mechanisms of aminodebromination and formation of diamino compounds, important for further chemical synthesis and understanding of this class of compounds (Streef et al., 1985).

Synthesis and Structural Analysis

Efforts have been made in synthesizing novel derivatives of 2-Amino-6-chloro-3-phenylpyridine for various applications. Research includes the synthesis of compounds for potential use in material science and as intermediate compounds in organic chemistry. Structural and biological activity analysis of these derivatives has been conducted to understand their properties and potential uses (Kulakov et al., 2018).

Potential in Material Science

The exploration of 2-Amino-6-chloro-3-phenylpyridine derivatives in material science, particularly in the synthesis of novel compounds with unique photophysical properties and redox behavior, is an area of ongoing research. These studies could lead to new applications in electronics, photonics, and other fields requiring specialized materials (Neve et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-3-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGZPCDWPPVALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355804 | |

| Record name | 2-Amino-6-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-3-phenylpyridine | |

CAS RN |

69214-19-3 | |

| Record name | 6-Chloro-3-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69214-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.